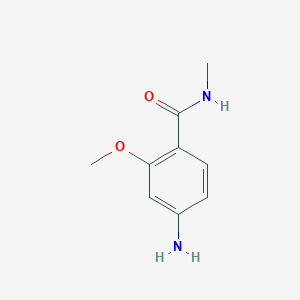

4-amino-2-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

4-amino-2-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYXXHFWHCWIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 2-Methoxy-4-Nitrobenzoic Acid

Procedure :

2-Methoxy-4-nitrotoluene (20.0 g, 0.11 mol) is dissolved in aqueous sodium hydroxide (5% w/v, 300 mL) with tetrabutylammonium bromide (3.2 g, 0.01 mol) as a phase transfer catalyst. KMnO₄ (34.8 g, 0.22 mol) is added gradually at 85°C, and the mixture is stirred for 12 hours. Hot filtration removes manganese dioxide, and the filtrate is acidified with concentrated HCl to pH 2–3, precipitating 2-methoxy-4-nitrobenzoic acid as a white solid.

Yield : 74–78%

Key Data :

Step 2: Formation of 2-Methoxy-4-Nitro-N-Methylbenzamide

Procedure :

2-Methoxy-4-nitrobenzoic acid (15.0 g, 0.07 mol) is refluxed with SOCl₂ (12.5 mL, 0.17 mol) in dichloromethane (200 mL) for 4 hours. After cooling to 0°C, methylamine gas is introduced until the solution reaches pH 9–10. The mixture is stirred for 1 hour, warmed to room temperature, and concentrated. The residue is recrystallized from ethanol to yield 2-methoxy-4-nitro-N-methylbenzamide.

Yield : 92–95%

Key Data :

Step 3: Catalytic Hydrogenation to 4-Amino-2-Methoxy-N-Methylbenzamide

Procedure :

2-Methoxy-4-nitro-N-methylbenzamide (10.0 g, 0.04 mol) is dissolved in ethyl acetate (200 mL) with 10% Pd/C (1.0 g). The mixture is hydrogenated at 10 atm H₂ for 12 hours. Filtration and solvent removal yield the final product.

Yield : 97–98%

Purity : >98% (HPLC)

Comparative Analysis of Synthetic Routes

| Parameter | Nitration-Oxidation Route | Direct Nitration Route | Hydroxylation-Methylation Route |

|---|---|---|---|

| Starting Material Cost | Moderate | High | Low |

| Step Count | 4 | 3 | 5 |

| Overall Yield | 68–72% | 60–65% | 55–60% |

| Key Advantage | High-purity intermediates | Fewer steps | Uses inexpensive precursors |

The nitration-oxidation route offers the highest yield and scalability, making it industrially preferable. The direct nitration method, while shorter, suffers from lower yields due to competing nitration positions.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C catalysts are recoverable via filtration, reducing costs. In large batches, catalyst reuse for up to five cycles maintains >95% yield.

Solvent Management

Ethyl acetate and dichloromethane are distilled and recycled, aligning with green chemistry principles.

Waste Reduction

Phase transfer catalysts (e.g., tetrabutylammonium bromide) are reused after extraction, minimizing environmental impact.

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).

-

1H NMR (400 MHz, DMSO-d₆) : δ 6.75 (d, J = 8.5 Hz, 1H), 6.60 (s, 1H), 6.52 (d, J = 8.5 Hz, 1H), 3.82 (s, 3H, OCH₃), 2.78 (d, J = 4.8 Hz, 3H, CH₃).

-

MS (ESI+) : m/z 195.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 60:40 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity.

Applications and Derivatives

This compound serves as a precursor to kinase inhibitors and antipsychotic agents. Its methoxy group enhances blood-brain barrier permeability, making it valuable in CNS drug design .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc powder in the presence of ammonium chloride and methanol is commonly used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-amino-2-methoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Features

4-Methoxy-N-Methylbenzamide (CAS: 3400-22-4)

- Structure: Lacks the 4-amino group but retains the 2-methoxy and N-methylamide groups.

- Crystallography : The dihedral angle between the amide group and benzene ring is 10.6°, facilitating a planar conformation. Intermolecular N–H⋯O and C–H⋯O hydrogen bonds form a 3D network .

4-Methoxy-N-(4-Methoxy-2-Nitrophenyl)Benzamide

- Structure : Features a nitro group at the 2-position and a methoxy group at the 4-position on the second benzene ring.

- Crystallography: Dihedral angles between the amide unit and benzene rings are 28.17° and 26.47°, indicating a non-planar structure. Substituents (nitro, methoxy) are coplanar with their respective rings, influencing π-π stacking .

- Comparison: The nitro group introduces electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound, which may alter reactivity in synthetic applications.

4-Amino-5-Chloro-2-Ethoxy-N-[[4-(3-Pyridylmethyl)-2-Morpholinyl]Methyl]Benzamide (Compound 57b)

- Activity : Demonstrates potent gastrokinetic activity in rodents, comparable to AS-4370 (a fluorobenzyl analogue), without dopamine D₂ receptor antagonism .

- Comparison: The ethoxy and morpholinylmethyl substituents enhance activity, suggesting that bulky groups at the 4-position improve target engagement. The amino-methoxy combination in the target compound may offer a balance between electronic effects and steric bulk.

4-Amino-2-Fluoro-N-Methylbenzamide (CAS: Not listed)

- Application : Key intermediate in MDV3100 synthesis.

- Comparison: Fluorine substitution at the 2-position increases metabolic stability compared to methoxy, but the amino group at the 4-position remains critical for biological activity .

Physicochemical and Electronic Properties

- Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence due to electron-donating methoxy and methyl groups . The amino group in 4-amino-2-methoxy-N-methylbenzamide may further enhance fluorescence via increased electron density.

- Solubility: The amino group improves water solubility compared to nitro- or bromo-substituted analogues, which are more lipophilic .

Biological Activity

4-Amino-2-methoxy-N-methylbenzamide (C9H12N2O2) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C9H12N2O2

- Molecular Weight : Approximately 180.20 g/mol

- Functional Groups : An amino group at the para position, a methoxy group at the ortho position, and a methyl group attached to the nitrogen atom of the amide group.

The compound typically appears as a white solid and exhibits moderate solubility in organic solvents, which influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects by:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Binding : It may bind to receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. A study demonstrated that derivatives of benzamide, including this compound, displayed cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with protein kinases .

Case Studies

-

Antimicrobial Activity Study :

- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against tested bacterial strains, indicating strong antimicrobial activity.

- Anticancer Efficacy Assessment :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-2-fluoro-N-methylbenzamide | Fluoro group instead of methoxy | Moderate antimicrobial |

| 4-Amino-2-chloro-N-methylbenzamide | Chloro group at the ortho position | Reduced anticancer activity |

| This compound | Methoxy group enhances solubility | Significant antimicrobial and anticancer properties |

Q & A

Basic: What are the standard synthetic routes for 4-amino-2-methoxy-N-methylbenzamide, and how is its purity validated?

Answer:

The synthesis typically involves coupling 4-amino-2-methoxybenzoic acid derivatives with N-methylamine via acyl chloride intermediates. For example, analogous procedures (e.g., ) use dichloromethane as a solvent, triethylamine as a base, and p-methoxybenzoyl chloride, followed by purification via silica gel chromatography (77% yield) . Key validation methods include:

- HPLC/GC-MS : To confirm purity (>95%).

- NMR Spectroscopy : For structural verification (e.g., distinguishing amide protons at δ 8.0–10.0 ppm).

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 4.52° in related benzamides) and confirms planar amide geometry .

Advanced: How can reaction conditions be optimized to improve yield and scalability for this compound?

Answer:

Optimization strategies include:

- Solvent Selection : Replace dichloromethane with acetonitrile to enhance solubility of intermediates ( notes solvent choice impacts large-scale efficiency) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.

- Scaling Challenges : Continuous flow reactors () improve mixing and heat transfer for gram-scale synthesis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and methylamide protons (δ 2.9–3.1 ppm).

- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 209.1).

- X-ray Diffraction : Resolves intermolecular interactions (e.g., C–H···O hydrogen bonds forming tape-like structures in crystals) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions often arise from:

- Purity Variability : Impurities (e.g., unreacted starting materials) may skew bioassay results. Validate via HPLC before testing.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor subtypes (e.g., dopamine D2 vs. D3) affect binding affinity. Standardize protocols using ’s competitive binding assays with [3H]spiperone .

- Structural Analogues : Compare with derivatives (e.g., ’s Schiff base benzamides) to isolate functional group contributions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Hazard Analysis : Follow ACS guidelines () for risk assessment, focusing on mutagenicity (Ames II testing showed low risk, comparable to benzyl chloride) .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Storage : Store in airtight containers at –20°C to prevent decomposition (DSC data in indicates thermal instability) .

Advanced: How can computational methods aid in predicting the pharmacological potential of this compound?

Answer:

- Molecular Docking : Screen against dopamine D2/5-HT3 receptors ( ) using AutoDock Vina to predict binding poses .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity data from analogues () .

- ADMET Prediction : Tools like SwissADME assess metabolic stability (trifluoromethyl groups in improve lipophilicity) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Receptor Antagonism : Acts as a dual dopamine D2/serotonin 5-HT3 antagonist ( ), useful in antiemetic drug development .

- Scaffold for Analogues : Modifications (e.g., adding trifluoromethyl groups, ) enhance binding affinity and pharmacokinetics .

Advanced: What strategies mitigate byproduct formation during N-methylation of the benzamide core?

Answer:

- Selective Methylation : Use methyl iodide in DMF with NaH as a base to target the amine group.

- Byproduct Identification : LC-MS detects N,N-dimethylated byproducts; optimize stoichiometry (1.1 eq CH3I) to minimize overalkylation.

- Workup : Aqueous extraction (1M HCl) removes unreacted reagents.

Basic: How is crystallographic data utilized to understand the compound’s reactivity?

Answer:

X-ray structures (e.g., ) reveal:

- Dihedral Angles : 28.17° between amide and benzene rings, influencing conjugation and electron density .

- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize crystal packing, informing solubility and stability trends .

Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?

Answer:

- Resonance Stabilization : The methoxy group donates electron density via conjugation, reducing amide hydrolysis rates.

- Steric Protection : N-methylation hinders nucleophilic attack at the carbonyl carbon.

- Experimental Validation : Compare hydrolysis kinetics (pH 1–7) with analogues lacking methoxy groups () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.